Product packaging for (S)-6-Fluorochromane-2-carboxylic acid(Cat. No.:CAS No. 129101-36-6)

(S)-6-Fluorochromane-2-carboxylic acid

Cat. No.: B598351
CAS No.: 129101-36-6
M. Wt: 196.177
InChI Key: ZNJANLXCXMVFFI-VIFPVBQESA-N
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Description

Significance of Fluorinated Chiral Chromane (B1220400) Scaffolds in Synthetic and Medicinal Chemistry

The chromane ring system is a privileged scaffold in medicinal chemistry, recognized as a highly potent pharmacophore. nih.govcore.ac.uk These structures are foundational to a wide array of natural and synthetic compounds with diverse biological activities. core.ac.uknih.gov The introduction of a fluorine atom into such scaffolds can profoundly modify a molecule's physicochemical and biological properties. mdpi.com Fluorination can regulate hydrophobicity, alter electronic properties, improve cell permeability, and enhance binding affinity to target proteins. mdpi.combeilstein-journals.org

The combination of a fluorine atom and a chiral center, as seen in (S)-6-fluorochromane-2-carboxylic acid, creates a highly valuable synthetic intermediate. Chiral 2-substituted chromanes are crucial substructures in many organic syntheses and natural products. nih.gov The stereochemistry at the C2 position is often a determining factor for the biological activity of the final molecule. mdpi.com Therefore, fluorinated chiral chromane scaffolds serve as essential building blocks for creating stereochemically pure and potentially more effective therapeutic agents. beilstein-journals.org

Historical Context of Chromane Derivatives in Bioactive Molecule Discovery

The chromane ring system is widely distributed in nature, with flavonoids being a well-known class of chromane-based derivatives derived from plants. core.ac.uk This core structure is also found in essential molecules like vitamin E. google.com Over the years, the chromane scaffold has gained significant attention as a privileged structure in medicinal chemistry, forming the basis for agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govcore.ac.uk

Research has shown that chromanone scaffolds can exhibit inhibitory activity against key enzymes, and chromanol rings are also considered valuable pharmacophoric scaffolds. core.ac.uk The development of chromane-based compounds extends to treatments for hypertension, angina, and heart failure, with some derivatives also showing anti-inflammatory and antibacterial properties. google.com More recently, chromane-6-sulfonamide derivatives have been designed as novel inverse agonists for the RORγt receptor, highlighting the ongoing discovery of new therapeutic applications for this versatile scaffold. nih.gov

Rationale for Focusing on the (S)-Enantiomer of 6-Fluorochromane-2-carboxylic Acid

In chiral molecules, different enantiomers can exhibit vastly different pharmacological activities. The focus on the (S)-enantiomer of 6-fluorochromane-2-carboxylic acid stems from its specific role as a key intermediate in the synthesis of important, stereochemically defined pharmaceuticals. rsc.org

Notably, this compound is the designated raw material for producing the antihypertensive drug Nebivolol. mdpi.com Nebivolol has four chiral centers, and its synthesis requires the specific stereochemistry provided by the (S)-enantiomer of its precursors. researchgate.net Similarly, the optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid, a closely related derivative, is a key intermediate for synthesizing Fidarestat, a drug investigated for its potential to treat diabetic complications through the inhibition of aldose reductase. researchgate.net The absolute configuration of the (S)-enantiomer has been confirmed through methods like optical rotatory dispersion (ORD), which is considered more reliable than specific optical rotation (SOR) for this class of compounds. mdpi.com

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its application and synthesis. The main trajectory is its use as a critical building block for constructing more complex bioactive molecules, particularly pharmaceuticals like Nebivolol. patsnap.com The synthesis of Nebivolol and its analogs often involves intermediates derived directly from this compound. mdpi.comresearchgate.net

A significant area of research is the development of more efficient and environmentally friendly methods for producing optically pure forms of the compound. Traditional chemical resolution methods for separating (S) and (R)-enantiomers are often complex and can be low-yielding. rsc.org To address this, innovative enzymatic resolution techniques have been developed. For example, researchers have utilized two specific esterases, EstS and EstR, to selectively produce (S)- and (R)-6-fluorochromane-2-carboxylic acids from a racemic ester precursor, achieving high enantiomeric excess and yield. rsc.org This biotechnological approach represents a significant advancement over classical chemical methods. rsc.org Further synthetic pathways start from materials like p-fluorophenol to construct the chromane ring system and ultimately yield the target carboxylic acid. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO3 B598351 (S)-6-Fluorochromane-2-carboxylic acid CAS No. 129101-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJANLXCXMVFFI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188605
Record name (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
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Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129101-36-6
Record name (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129101-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
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Record name (2S)-6-fluoro-3,4-dihydro-2H-1-Benzopyran-2-carboxylic acid
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Synthetic Methodologies for S 6 Fluorochromane 2 Carboxylic Acid and Its Racemic Precursors

Classical Approaches to Racemic 6-Fluorochromane-2-carboxylic Acid

The preparation of racemic 6-fluorochromane-2-carboxylic acid is typically achieved through multi-step synthetic pathways, starting from readily available precursors. These methods focus on constructing the chromane (B1220400) ring system and introducing the carboxylic acid functionality.

Multi-step Chemical Syntheses from p-Fluorophenol and Related Precursors

A common starting material for the synthesis of racemic 6-fluorochromane-2-carboxylic acid is p-fluorophenol. One documented pathway involves the reaction of p-fluorophenol with dimethyl acetylenedicarboxylate. This initial addition reaction is followed by hydrolysis and then a cyclization step in concentrated sulfuric acid to generate 6-fluoro-4-oxo-4H-1-benzopyran-2-formic acid. nih.gov

Alternative routes also commence with p-fluorophenol. One such method involves its conversion to p-fluoroanisole. This intermediate can then undergo a Friedel-Crafts type reaction with maleic anhydride (B1165640) using a Lewis acid catalyst like aluminum trichloride (B1173362) to build the core structure. Another variation involves the Fries rearrangement of an acetylated p-fluorophenol derivative to produce 4-fluoro-2-hydroxyacetophenone, which serves as a key intermediate. nih.gov This acetophenone (B1666503) can then be reacted with diethyl oxalate (B1200264) to form the pyranone ring, which is a precursor to the final chromane structure.

Catalytic Hydrogenation of 6-Fluoro-4-oxo-4H-1-benzopyran-2-formic Acid

A crucial step in several synthetic routes is the reduction of the 6-fluoro-4-oxo-4H-1-benzopyran-2-formic acid intermediate. This transformation simultaneously reduces the ketone at the 4-position and the double bond in the pyranone ring to yield the saturated chromane ring system of 6-fluorochromane-2-carboxylic acid.

This reduction is commonly achieved through catalytic hydrogenation. The process typically employs a palladium on carbon (Pd/C) catalyst under a pressurized hydrogen atmosphere. nih.govbeilstein-journals.org The reaction is carried out in a suitable solvent, such as acetic acid, within an autoclave to handle the required pressure and temperature. beilstein-journals.org This method is effective in producing the desired racemic acid in high yields. beilstein-journals.org

Process Optimization in Racemic Synthesis (e.g., yield, reaction conditions)

Significant efforts have been made to optimize the synthesis of racemic 6-fluorochromane-2-carboxylic acid to improve efficiency and yield. For the catalytic hydrogenation step, specific conditions have been refined. For instance, a reaction protocol using 10.0 g of the starting oxo-acid with 0.5 g of Pd/C in acetic acid has been described. beilstein-journals.org The process is conducted at a temperature of 75-80 °C under a hydrogen pressure of 15-20 kg for 30-35 hours, achieving a reported yield of 90%. beilstein-journals.org

General strategies for optimizing the synthesis of related chromone (B188151) carboxylic acids, which can be applied to this process, include the use of microwave-assisted synthesis. sigmaaldrich.comrsc.org This technique can dramatically reduce reaction times and potentially increase product yields. rsc.org Optimization studies often involve screening various parameters such as the type and amount of base, choice of solvent, reaction temperature, and duration to maximize the output of the desired product. sigmaaldrich.comrsc.org

Enantioselective Synthesis and Chiral Resolution Strategies

While racemic 6-fluorochromane-2-carboxylic acid has its applications, the optically pure (S)-enantiomer is often the desired compound for pharmaceutical development. sigmaaldrich.com The production of the single enantiomer primarily relies on the separation of the racemate, a process known as chiral resolution. sigmaaldrich.com Traditional chemical resolution is a widely used, albeit sometimes complex, method to achieve this separation. sigmaaldrich.com

Chemical Resolution Techniques Utilizing Chiral Resolving Agents

Chemical resolution is a foundational technique for separating enantiomers. sigmaaldrich.com This method involves reacting the racemic mixture with a single enantiomer of a different chiral compound, known as a chiral resolving agent. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods like fractional crystallization.

A prevalent method for resolving racemic carboxylic acids is through the formation of diastereomeric salts using an optically active amine. For an acid like 6-fluorochromane-2-carboxylic acid, a chiral amine such as (S)-α-methylbenzylamine can be used as the resolving agent. nih.gov

The process involves dissolving the racemic acid and the chiral amine in a suitable solvent. The acidic carboxylic acid group reacts with the basic amine to form a pair of diastereomeric ammonium (B1175870) carboxylate salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in the chosen solvent. One salt will preferentially crystallize out of the solution while the other remains dissolved. nih.gov The efficiency of this separation can be highly dependent on the molar ratio of the resolving agent to the racemic acid. nih.gov After separation by filtration, the desired enantiomer of the carboxylic acid is recovered from the crystallized salt by treatment with a strong acid, which protonates the carboxylate and removes the chiral amine.

Optimization of Chemical Resolution Parameters for Enantiomeric Purity

The traditional and most established route to obtaining enantiomerically pure 6-fluorochromane-2-carboxylic acids involves the separation of a racemic mixture. rsc.orgx-mol.com This process, known as chemical resolution, is often characterized as complex, leading to low yields and significant environmental pollution. rsc.orgx-mol.comresearchgate.net

The foundational principle of chemical resolution is the conversion of the racemic carboxylic acid into a pair of diastereomeric salts by reacting it with a single enantiomer of a chiral resolving agent. wikipedia.org For carboxylic acids, chiral amines such as 1-phenylethylamine (B125046) are commonly used as resolving agents. wikipedia.org These resulting diastereomeric salts possess different physical properties, most critically, different solubilities. This difference allows for their separation by fractional crystallization. wikipedia.org

Biocatalytic Approaches for Enantioselective Production

As an alternative to the often inefficient chemical resolution, biocatalytic methods have been developed, offering a more practical and environmentally benign pathway for producing enantiopure 6-fluorochromane-2-carboxylic acids. rsc.orgx-mol.com These approaches leverage the high stereoselectivity of enzymes to resolve racemic mixtures under mild conditions.

Enzymatic Resolution Using Esterases (e.g., EstS and EstR)

A notable biocatalytic method involves the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC), the methyl ester of the target acid. rsc.orgx-mol.com Researchers have successfully employed two specific esterases, EstS and EstR, which were isolated from the thermophilic bacterium Geobacillus thermocatenulatus. rsc.orgx-mol.com These enzymes function by selectively hydrolyzing one enantiomer of the racemic ester into the corresponding carboxylic acid, leaving the other ester enantiomer unreacted. This kinetic resolution allows for the separation of the produced acid from the remaining ester.

Investigation of Enzyme Specificity and Enantioselectivity

The specificity and enantioselectivity of the esterases EstS and EstR are central to the success of the biocatalytic resolution. The two enzymes exhibit complementary and high enantioselectivity. rsc.org

EstS is highly (S)-selective. When it acts on racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC), it preferentially hydrolyzes the (S)-ester, producing (S)-6-fluorochromane-2-carboxylic acid with an enantiomeric excess (ee) greater than 99%. rsc.orgx-mol.com

EstR is (R)-selective. It catalyzes the hydrolysis of the (R)-ester to produce (R)-6-fluorochromane-2-carboxylic acid with an enantiomeric excess of 95–96%. rsc.orgx-mol.com

This high degree of specificity allows for the production of either the (S) or (R) enantiomer in high optical purity by selecting the appropriate enzyme.

Table 1: Enantioselectivity of Esterases in the Resolution of Racemic MFCC

Enzyme Target Product Enantiomeric Excess (ee)
EstS This compound >99% rsc.orgx-mol.com
Development of Sequential Biphasic Batch Resolution Systems

To improve the productivity and simplify the process for industrial application, an innovative "sequential biphasic batch resolution" system was designed. rsc.orgx-mol.com This system utilizes immobilized whole cells containing the EstS or EstR enzymes, which enhances enzyme stability and reusability.

The process is conducted in an aqueous-toluene biphasic system. The racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) substrate is held in the organic toluene (B28343) phase, while the immobilized enzyme is in the aqueous phase. rsc.org In each batch, the enzyme selectively produces one enantiomer of the acid, which is recovered from the aqueous phase. A key feature of this system is its sequential nature: after a set of batches to produce the (S)-acid using EstS, the aqueous phase containing the immobilized EstS cells can be simply replaced with a new aqueous phase containing immobilized EstR cells to produce the (R)-acid. rsc.org The organic phase containing the substrate is retained and supplemented as needed, streamlining the production of both enantiomers. rsc.org

In a demonstration of this system, ten sequential batches were performed over 40 hours, achieving a total molar yield of 93.5%. rsc.orgx-mol.com This highly efficient process highlights the significant advantages of biocatalysis over traditional chemical resolution methods. rsc.org

Table 2: Results of a 10-Batch Sequential Biphasic Resolution

Product Total Concentration Enantiomeric Excess (ee) Duration Total Molar Yield
(S)-FCCA 229.3 mM 96.9% 40 hours 93.5% rsc.orgx-mol.com
Molecular Simulation Studies of Enzymatic Mechanisms

To understand the basis for the high enantioselectivity of the EstS and EstR enzymes, molecular simulation studies were conducted. rsc.orgx-mol.com Such computational analyses are crucial for revealing the underlying mechanisms of enzyme-substrate interactions. These simulations typically investigate the binding conformations and calculate the binding free energies of each substrate enantiomer within the enzyme's active site. researchgate.net By identifying the specific interactions and spatial arrangements that favor the binding and hydrolysis of one enantiomer over the other, these studies provide a molecular-level explanation for the observed high enantioselectivity. rsc.orgresearchgate.net

Asymmetric Catalysis in Fluorochromane Ring Construction

A more advanced and potentially more efficient strategy than resolution is asymmetric catalysis, which aims to create the desired enantiomer directly during the synthesis of the molecular backbone. wikipedia.org This approach avoids the 50% theoretical yield limit of classical resolution by constructing the chiral center with the desired stereochemistry from the outset.

This is achieved by using a chiral catalyst, such as a chiral rhodium complex, to influence the stereochemical outcome of a ring-forming reaction. nih.gov Methodologies like intramolecular asymmetric cyclization can be employed to construct carbocyclic and heterocyclic rings enantioselectively. rsc.org While asymmetric catalysis represents a powerful tool for building complex chiral structures, nih.govbohrium.comresearchgate.net specific examples detailing the application of asymmetric catalysis for the direct construction of the (S)-6-fluorochromane ring were not found in the reviewed literature. However, it remains a highly relevant and promising area for future research to develop a more atom-economical synthesis for this compound.

Phase-Transfer Catalysis for Fluorination and Cyclization

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). This is achieved through the use of a phase-transfer catalyst, often a quaternary ammonium salt, which transports one reactant into the phase of the other, thereby enabling the reaction to proceed. nih.gov While a direct, one-pot phase-transfer catalyzed process for both the fluorination and cyclization to yield this compound is not extensively documented in readily available literature, the principles of PTC are applicable to key steps in the synthesis of related chromane structures.

Asymmetric fluorofunctionalizations have been successfully achieved using chiral carboxylate-based phase-transfer catalysts. nih.gov These methods often involve the use of an electrophilic fluorine source, such as Selectfluor, in combination with a chiral catalyst to induce enantioselectivity in the fluorination of a suitable alkene precursor. nih.gov The subsequent intramolecular cyclization to form the chromane ring could then be promoted under basic or acidic conditions, depending on the substrate.

For instance, a proposed synthetic route could involve a substrate amenable to both fluorination and cyclization under PTC conditions. The general approach for asymmetric fluorocyclizations of alkenes bearing a carboxylic acid, amide, or oxime as an internal nucleophile has been developed, utilizing chiral carboxylate-based phase-transfer catalysts. nih.gov

Table 1: Conceptual Application of Asymmetric Phase-Transfer Catalysis for Fluorocyclization

Catalyst TypeFluorinating AgentSubstrate TypePotential Outcome
Chiral Carboxylate-based PTCSelectfluorAlkene with internal nucleophileEnantioselective fluorocyclization

This table represents a conceptual application based on established principles of phase-transfer catalysis in asymmetric fluorofunctionalizations and is not based on a specific reported synthesis of this compound.

Other Asymmetric Organocatalytic and Metal-Catalyzed Methods

Beyond phase-transfer catalysis, several other powerful asymmetric methodologies have been developed for the synthesis of chiral chromane derivatives, which are applicable to the preparation of this compound. These methods often involve either the direct asymmetric synthesis of the chiral chromane core or the resolution of a racemic mixture.

An effective and environmentally friendly method for obtaining optically pure 6-fluoro-chroman-2-carboxylic acids is through enzymatic resolution. rsc.org In a notable study, the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) was resolved using two different esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus. rsc.org This biocatalytic approach allows for the selective hydrolysis of one enantiomer, leaving the other unreacted, thus separating the (S) and (R) forms. rsc.org

Table 2: Enzymatic Resolution of Racemic Methyl 6-Fluoro-chroman-2-carboxylate rsc.org

EnzymeProductEnantiomeric Excess (ee)System
EstS(S)-6-fluorochroman-2-carboxylic acid>99%Aqueous-toluene biphasic system
EstR(R)-6-fluorochroman-2-carboxylic acid95-96%Aqueous-toluene biphasic system

This sequential biphasic batch resolution process has demonstrated high efficiency, yielding both enantiomers with high optical purity and in significant amounts. rsc.org

Asymmetric organocatalysis and metal catalysis offer direct routes to enantiomerically enriched chromane structures. These methods often start with achiral precursors and utilize a chiral catalyst to control the stereochemical outcome of the reaction.

Organocatalytic Approaches:

Intramolecular Oxy-Michael Addition: Phenol (B47542) substrates containing an (E)-α,β-unsaturated ketone moiety can undergo intramolecular oxy-Michael addition to form the chromane skeleton. mdpi.com The use of chiral organocatalysts, such as bifunctional amine-thioureas, can promote this cyclization enantioselectively.

Decarboxylative Michael Reactions: A doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids has been developed under Brønsted base catalysis to produce chroman-4-ones. nih.gov While this leads to a different regioisomer, the principle of asymmetric decarboxylative additions is a viable strategy for constructing chiral chromane systems. nih.gov

Metal-Catalyzed Approaches:

Asymmetric Hydrogenation: Chiral 2-substituted chromanes can be synthesized with high efficiency and enantioselectivity through the asymmetric hydrogenation of the corresponding chromenes using iridium or other transition metal catalysts. mdpi.com

Chiral Fe(II) Complex Catalyzed Rearrangement: A highly efficient enantioselective rsc.orgnih.gov O-to-C rearrangement of racemic vinyl ethers catalyzed by a chiral N,N′-dioxide/Fe(OTf)₂ complex has been developed to access a wide range of chiral chromanols with excellent yields and enantioselectivities. nih.gov This method could potentially be adapted for the synthesis of precursors to this compound.

Table 3: Overview of Asymmetric Synthetic Strategies for Chiral Chromanes

MethodCatalyst TypeKey TransformationTypical Outcome
Intramolecular Oxy-Michael AdditionChiral Organocatalyst (e.g., amine-thiourea)Cyclization of phenol with α,β-unsaturated ketoneEnantiomerically enriched chromanes mdpi.com
Asymmetric HydrogenationChiral Iridium ComplexReduction of chromene double bondEnantiomerically enriched chromanes mdpi.com
rsc.orgnih.gov O-to-C RearrangementChiral Fe(II) ComplexRearrangement of racemic vinyl ethersEnantiomerically enriched chromanols nih.gov
Enzymatic ResolutionEsteraseHydrolysis of racemic esterEnantiomerically pure carboxylic acid and ester rsc.org

These diverse catalytic methods provide a powerful toolkit for the synthesis of this compound and its derivatives, offering routes that can be selected based on factors such as substrate availability, desired scale, and enantiomeric purity requirements.

Stereochemical Characterization and Enantiopurity Assessment

Determination of Absolute Configuration

The absolute configuration of 6-Fluorochromane-2-carboxylic acid has been definitively established through various analytical techniques. The assignment of the (S)-configuration at the C2 stereocenter is confirmed primarily through optical rotatory dispersion (ORD). mdpi.com ORD is considered a highly reliable method for assigning absolute configuration, often more so than specific optical rotation (SOR) alone, especially for compounds like 2-carboxyl chromanes which can exhibit low SOR values. mdpi.com The absolute configuration of the enantiomers was firmly established in their initial research reports, providing a solid foundation for subsequent stereochemical studies. mdpi.com

Enantiomeric Excess (ee) Determination Methodologies

Ensuring the enantiomeric purity of (S)-6-Fluorochromane-2-carboxylic acid is crucial for its application in pharmaceuticals. Several methodologies are employed to determine and achieve high enantiomeric excess (ee).

Enzymatic Resolution : A highly effective method for separating enantiomers involves enzymatic resolution. Specific esterases, such as EstS and EstR from Geobacillus thermocatenulatus, can selectively catalyze the hydrolysis of racemic methyl 6-fluoro-chroman-2-carboxylate. rsc.org This process has been shown to produce this compound with an enantiomeric excess greater than 99%. rsc.org This biotechnological approach offers a more efficient and less polluting alternative to traditional chemical resolution. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a standard analytical technique for separating enantiomers and quantifying enantiomeric excess. This method utilizes chiral stationary phases, such as Chiralpak IA/IB columns, with a suitable mobile phase to resolve the (R) and (S) enantiomers.

Spectroscopic Methods : Polarimetry and Circular Dichroism (CD) spectroscopy are also used to validate the enantiomeric excess, which is typically required to be ≥99% for pharmaceutical intermediates.

Methodology Description Typical Outcome for (S)-FCCA
Enzymatic Resolution Use of esterases (e.g., EstS) to selectively hydrolyze one enantiomer from a racemic mixture of esters. rsc.orgee > 99% rsc.org
Chiral HPLC Chromatographic separation of enantiomers using a chiral stationary phase. Quantitative determination of ee.
Polarimetry / CD Measurement of the rotation of plane-polarized light or differential absorption of circularly polarized light to confirm enantiopurity. Validation of ee ≥ 99%

Correlation between Stereochemistry and Spectroscopic Properties (e.g., Specific Optical Rotation)

A distinct correlation exists between the stereochemistry of 2-substituted chromanes and their spectroscopic properties, particularly their specific optical rotation (SOR). For chromanes with 2-carboxyl groups, including this compound, a positive SOR value generally corresponds to a P-helicity of the dihydropyran ring. mdpi.comsemanticscholar.org

However, it is noted that 2-carboxyl chromanes often exhibit small experimental SOR values, which can make unambiguous assignment based on this property challenging. semanticscholar.orgnih.gov For instance, the reported specific optical rotation for the (S)-enantiomer is [α]D²⁷ = +15.2 in dimethylformamide (DMF). The sign of the SOR is more directly correlated with the P- or M-helicity of the dihydropyran ring rather than the R/S designation of the C2 chiral center. semanticscholar.org Therefore, understanding the conformational preferences of the molecule is essential for interpreting SOR data correctly. mdpi.com

Property Value / Correlation Reference
Absolute Configuration (S) at C2 mdpi.com
Specific Optical Rotation ([α]D) +15.2 (c=unknown, DMF, 27°C)
Helicity-SOR Correlation P-helicity corresponds to a positive SOR for 2-carboxyl chromanes. mdpi.comsemanticscholar.org

Conformational Analysis of the Dihydropyran Ring in Chromanes

The dihydropyran ring, which forms the core of the chromane (B1220400) structure, typically adopts a half-chair conformation. semanticscholar.org In 2-substituted chromanes like this compound, the substituent at the C2 position is generally presumed to occupy a pseudo-equatorial position to minimize steric hindrance. semanticscholar.org

The conformation of this ring is characterized by its helicity, defined by the torsion angle D(C8a-O1-C2-C3). A positive value for this angle indicates P-helicity, while a negative value indicates M-helicity. semanticscholar.org A thorough conformational analysis is critical because different conformers can exhibit opposite optical rotations, which could lead to erroneous stereochemical assignments if based solely on SOR calculations without considering the conformational equilibrium. mdpi.com Quantum-chemical calculations using Density Functional Theory (DFT) are often employed to model the conformational distribution and predict chiroptical properties. mdpi.comnih.gov The analysis of related pyran structures shows that they tend to adopt a chair-like (4C1) conformation, and the presence of substituents can cause distortions in the intra-annular torsion angles. beilstein-journals.orgnih.gov

Derivatization Strategies and Analogue Development Based on S 6 Fluorochromane 2 Carboxylic Acid

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a versatile chemical handle that allows for a wide array of chemical transformations. chadsprep.comthermofisher.com Its modification is a primary route to introduce diversity and modulate the physicochemical properties of the resulting analogues.

Esterification and amidation are fundamental reactions for derivatizing the carboxylic acid group. These modifications can significantly impact a molecule's polarity, solubility, and ability to interact with biological targets.

Esterification: The conversion of (S)-6-fluorochromane-2-carboxylic acid to its corresponding esters is a common first step in analogue synthesis. For instance, methyl 6-fluoro-chroman-2-carboxylate is a key substrate in enzymatic resolution processes designed to produce the optically pure (S) and (R) enantiomers of the parent acid. rsc.org A study utilizing two different esterases, EstS and EstR, demonstrated a highly efficient method for producing (S)-6-fluorochroman-2-carboxylic acid from the racemic methyl ester. rsc.org This enzymatic hydrolysis showcases the importance of the ester form as a synthetic intermediate.

EnzymeProductEnantiomeric Excess (ee)Total Mole Yield (%)Reference
EstS(S)-6-Fluorochroman-2-carboxylic acid96.9%93.5% (over 10 batches) rsc.org
EstR(R)-6-Fluorochroman-2-carboxylic acid99.1%93.5% (over 10 batches) rsc.org

Amidation: The formation of amides from the carboxylic acid is a cornerstone of medicinal chemistry for creating extensive compound libraries. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in combination with hydroxybenzotriazole (B1436442) (HOBt) can be employed to couple various amines to the (S)-6-fluorochroman-2-carboxylic acid core. nih.gov This approach allows for the systematic exploration of the chemical space around the C2 position. Modern, cost-efficient methods using reagents like trichlorotriazine (B8581814) (TCT) with a formylpyrrolidine (FPyr) catalyst have been developed for broad applicability in amide bond formation, suitable for diverse substrates including complex pharmaceutical precursors. organic-chemistry.org

Reducing the carboxylic acid opens up new avenues for functionalization by providing access to the corresponding primary alcohol and aldehyde.

Alcohol Derivatives: The carboxylic acid can be reduced to the corresponding primary alcohol, (S)-(6-fluorochroman-2-yl)methanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes. The resulting alcohol can serve as a precursor for further reactions, such as etherification or oxidation.

Aldehyde Derivatives: The aldehyde, (S)-6-fluorochroman-2-carbaldehyde, is another key derivative. Direct reduction of a carboxylic acid to an aldehyde is challenging and often requires a multi-step procedure, typically involving initial conversion to the alcohol followed by a controlled oxidation, or by first converting the acid to a derivative like a Weinreb amide or an acid chloride which can then be reduced. The aldehyde functionality is highly valuable for introducing molecular complexity through reactions like reductive amination and Wittig-type olefination.

Derivative NameCAS NumberMolecular FormulaReference
(S)-6-Fluorochroman-2-carbaldehyde409346-73-2C10H9FO2
(S)-(6-Fluorochroman-2-yl)methanolNot AvailableC10H11FO2Principle of Reduction

The carboxylic acid group is an excellent anchor point for introducing a wide variety of side chains through modern coupling reactions. Recent advances in photoredox and metallaphotoredox catalysis have enabled the use of carboxylic acids as precursors for alkyl radicals via decarboxylation. princeton.edunih.gov These radicals can then be used to form new carbon-carbon or carbon-heteroatom bonds. For example, decarboxylative coupling reactions can forge C(sp3)–C(sp2) bonds, allowing for the attachment of aliphatic fragments to aromatic systems. nih.gov This strategy enables the synthesis of novel analogues where the carboxyl group is replaced by a diverse range of alkyl or aryl substituents, significantly expanding the accessible chemical diversity. nih.gov

Modification of the Chromane (B1220400) Ring System

Altering the chromane ring itself provides another critical axis for analogue development, allowing for fine-tuning of electronic properties and the introduction of new structural features.

Compound NameSubstitution at C6CAS NumberReference
This compoundFluoro99199-60-7 chemicalbook.comchemicalbook.com
6-Bromochromane-2-carboxylic acidBromo99199-54-9 chemscene.com

Introducing additional stereocenters into the molecular framework is a sophisticated strategy to explore three-dimensional chemical space and enhance binding specificity. A chiral center is typically a carbon atom attached to four different substituent groups. khanacademy.orgyoutube.com While the parent molecule possesses one chiral center at C2, new stereocenters can be incorporated either on the chromane ring itself or on side chains appended to the ring system. wikipedia.orgyoutube.com A prominent example of a chromane-based drug with multiple chiral centers is Nebivolol, which contains four stereocenters and demonstrates how stereochemical complexity can lead to highly potent and selective pharmacological agents. mdpi.com The development of synthetic routes that control the stereochemistry of these new centers is a significant challenge but offers the potential to create highly differentiated and potent analogues.

Compound ExampleTotal Chiral CentersNoteReference
Nebivolol4A complex chromane derivative used as a β-blocker mdpi.com
1-(6-Fluorochroman-2-yl)-2-{[2-(6-fluorochroman-2-yl)-2-hydroxyethyl]amino}ethanol4A complex dimer-like structure with multiple chiral centers

Synthesis of Fused or Spirocyclic Systems

The construction of more complex molecular architectures from the this compound scaffold is a key strategy to explore new chemical space and develop analogues with enhanced biological activity and optimized pharmacokinetic profiles. This section details synthetic approaches to fused and spirocyclic systems.

Synthesis of Fused Systems

The creation of fused ring systems involves the formation of a new ring that shares one or more atoms with the original chromane framework. Intramolecular cyclization reactions are the most common strategies to achieve this.

One prominent method is the intramolecular Friedel-Crafts acylation . In this approach, the carboxylic acid of the chromane is first converted to a more reactive species, such as an acyl chloride or anhydride (B1165640). In the presence of a Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA), the activated acyl group can undergo an electrophilic aromatic substitution with the electron-rich benzene (B151609) ring of the chromane, leading to the formation of a new fused ring. masterorganicchemistry.comnih.gov The regioselectivity of this cyclization is influenced by the substitution pattern on the aromatic ring and the length of the linker between the aromatic ring and the acylating agent. masterorganicchemistry.com For instance, cyclization of a derivative of 4-phenylbutyric acid is often more efficient than that of 3-phenylpropionic acid. researchgate.net

Another powerful strategy for constructing fused heterocyclic systems is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. nih.gov To apply this to the this compound scaffold, the carboxylic acid would first need to be converted to a suitable amine derivative, for example, a β-(chroman-7-yl)ethylamine. Subsequent reaction with an aldehyde or ketone would then lead to the formation of a fused tetrahydroisoquinoline or related heterocyclic system. nih.govbeilstein-journals.org The reaction is known to work well with electron-rich aromatic systems like indoles and can be a powerful tool for generating complex polycyclic structures. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to fused systems. For example, a cascade reaction involving a Michael addition followed by an aldol (B89426) condensation and dehydration can lead to the formation of fused chromane derivatives. researchgate.net The synthesis of chromeno[3,2-c]quinolines has been achieved through the TMSCl-promoted cyclization of 3-formylchromone with various anilines, demonstrating another viable pathway to fused polycyclic systems. nih.gov

Below is a table summarizing potential strategies for the synthesis of fused systems from this compound derivatives.

Reaction Type Key Reagents/Catalysts Potential Fused System Reference
Intramolecular Friedel-Crafts AcylationAcyl chloride/anhydride, AlCl₃, PPATricyclic ketone masterorganicchemistry.comnih.gov
Pictet-Spengler Reactionβ-(Chroman-7-yl)ethylamine derivative, Aldehyde/Ketone, Acid catalystFused tetrahydroisoquinoline nih.govbeilstein-journals.org
Tandem Michael/Aldol ReactionMichael acceptor, BaseFused carbocycle/heterocycle researchgate.net
TMSCl-Promoted Cyclization3-Formylchromone derivative, Aniline, TMSClChromeno[3,2-c]quinoline nih.gov

Synthesis of Spirocyclic Systems

Spirocyclic systems, characterized by two rings connected through a single common atom, offer a unique three-dimensional architecture that is increasingly sought after in drug design. spirochem.comnih.govbldpharm.com The synthesis of spirocyclic compounds from this compound often involves targeting the C4 position of the chromane ring.

A notable example is the synthesis of spiro[chroman-4,4'-imidazolidine]-2',5'-diones . These compounds are of significant interest in medicinal chemistry. The synthesis can be initiated from a 4-oxochroman derivative, which can be prepared from this compound. The 4-oxochroman can then undergo a Bucherer-Bergs reaction with an alkali metal cyanide and ammonium (B1175870) carbonate, or a related multi-component reaction, to construct the spiro-fused imidazolidinedione ring.

Another important class of spirocyclic chromanes are the spiro[chromane-2,4'-piperidine] derivatives. These scaffolds have shown a wide range of biological activities. researchgate.netresearchgate.netresearchgate.net Their synthesis often involves a multi-step sequence starting from a suitable chromanone precursor. Kabbe condensation of a 2-hydroxyacetophenone (B1195853) derivative with a cyclic ketoamide is a common method to construct the spiro-piperidine ring system. researchgate.net

The table below presents examples of spirocyclic systems that can be derived from this compound.

Spirocyclic System Key Precursor Synthetic Strategy Reference
Spiro[chroman-4,4'-imidazolidine]-2',5'-dione6-Fluoro-4-oxochroman-2-carboxamideBucherer-Bergs reaction or related multicomponent reaction-
Spiro[chromane-2,4'-piperidine]6-Fluorochromanone derivativeKabbe condensation with a cyclic ketoamide researchgate.net
Spiro[chroman-3,2'-oxirane]3-Alkenyl-chromane derivativeEpoxidation (e.g., with m-CPBA)-

Design Principles for Novel Chromane-Based Scaffolds

The development of novel scaffolds based on this compound is guided by several key medicinal chemistry principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosterism: A fundamental principle is the concept of scaffold hopping, where the core chromane structure is modified to generate novel intellectual property and potentially improved drug-like properties. spirochem.com Bioisosterism plays a crucial role in this process. The fluorine atom at the 6-position is a key feature of the starting scaffold. Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, pKa, and binding interactions. nih.gov The replacement of hydrogen with fluorine can block metabolic oxidation at that position and alter the electronic properties of the aromatic ring, which can influence receptor binding. nih.govcambridgemedchemconsulting.com Further exploration could involve replacing the fluorine with other halogen atoms or small functional groups to fine-tune these properties. Similarly, the carboxylic acid group can be replaced with other bioisosteric groups such as tetrazoles or hydroxamic acids to modulate acidity and cell permeability. nih.gov

Introduction of Rigidity and Three-Dimensionality: The synthesis of fused and spirocyclic systems, as discussed in the previous section, is a direct application of the principle of increasing molecular rigidity and three-dimensionality. spirochem.comnih.govbldpharm.com Rigidification can pre-organize the molecule in a conformation favorable for binding to its biological target, thereby reducing the entropic penalty upon binding and potentially increasing potency. spirochem.com Spirocycles are particularly effective in introducing a well-defined three-dimensional arrangement of substituents, allowing for a more precise exploration of the target's binding pocket. spirochem.combldpharm.com

Pharmacophore-Based Design: The design of novel analogues often starts with the identification of a pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. nih.govmdpi.comnih.gov For the this compound scaffold, the key pharmacophoric elements might include the chromane oxygen as a hydrogen bond acceptor, the aromatic ring for π-stacking interactions, the fluorine atom as a potential hydrogen bond acceptor or metabolic blocker, and the carboxylic acid for ionic interactions or as a point of diversification. nih.gov Computational methods like pharmacophore modeling can be used to generate hypotheses about the ideal spatial arrangement of these features. nih.govmdpi.com New scaffolds can then be designed to present these pharmacophoric elements in novel orientations or with improved physicochemical properties.

Structure-Activity Relationship (SAR) Guided Optimization: The systematic modification of the scaffold and the evaluation of the biological activity of the resulting analogues allow for the establishment of structure-activity relationships (SAR). researchgate.net For example, studies on fluorinated 2-arylchroman-4-ones have shown that the nature and position of substituents on the aryl ring significantly impact cytotoxicity. researchgate.net Similarly, SAR studies on spirocyclic chromanes with antimalarial activity have helped identify the essential features for their biological effect. nih.gov These empirical observations guide the iterative process of drug design, where new analogues are synthesized to test specific hypotheses and further refine the SAR.

The table below summarizes key design principles for developing novel scaffolds from this compound.

Design Principle Strategy Expected Outcome Reference
Scaffold Hopping & BioisosterismReplace chromane core with other heterocyclic systems; substitute fluorine or carboxylic acid with bioisosteres.Novel chemical space, improved properties (e.g., metabolic stability, pKa). nih.govspirochem.comnih.govcambridgemedchemconsulting.com
Introduction of Rigidity & 3D-characterSynthesize fused or spirocyclic derivatives.Increased potency and selectivity, improved pharmacokinetics. spirochem.comnih.govbldpharm.com
Pharmacophore-Based DesignIdentify and mimic key interaction points using computational models.Design of novel scaffolds with desired biological activity. nih.govmdpi.comnih.gov
SAR-Guided OptimizationSystematically modify the scaffold and correlate with biological activity.Refine scaffold for enhanced potency and selectivity. researchgate.netresearchgate.netnih.gov

Applications of S 6 Fluorochromane 2 Carboxylic Acid As a Chiral Building Block

Utilization in the Construction of Complex Chiral Molecules

The primary application of (S)-6-fluorochromane-2-carboxylic acid is as a foundational element for creating more elaborate chiral structures. The inherent chirality of the molecule, once resolved from its racemic mixture, is transferred through subsequent synthetic steps to the final target molecule. epo.org A key example of its use is in the synthesis of the antihypertensive drug, Nebivolol. mdpi.com

Nebivolol possesses four stereogenic centers, and its therapeutic effect is derived from a racemic mixture of the (SRRR)- and (RSSS)-enantiomers. google.com The synthesis of these specific stereoisomers relies on the use of optically pure (S)- and (R)-6-fluorochromane building blocks. epo.org The (S)-enantiomer of 6-fluorochroman-2-carboxylic acid is specifically used to construct the (SRRR)-isomer of Nebivolol. epo.org The synthesis involves converting the carboxylic acid into other functional groups, such as aldehydes or epoxides, which then serve as handles for further molecular elaboration. google.comgoogle.com

The chromane (B1220400) ring system provides a rigid and predictable conformational framework, which is advantageous in designing molecules that fit into specific biological targets. The fluorine atom at the 6-position can also influence the molecule's electronic properties and metabolic stability, making it a desirable feature in medicinal chemistry. mdpi.com

Role as a Key Intermediate in Multi-step Organic Syntheses

This compound serves as a pivotal intermediate in numerous multi-step synthetic pathways, most notably in the industrial production of Nebivolol. epo.orgmdpi.com The synthesis of this drug typically begins with the racemic 6-fluorochroman-2-carboxylic acid, which is then resolved to isolate the desired (S)-enantiomer. epo.orgrsc.org

Several methods exist for its preparation and subsequent conversion. A common industrial route involves the hydrogenation of 6-fluorochromone-2-carboxylic acid over a palladium on carbon (Pd/C) catalyst. chemicalbook.com Once the racemic 6-fluorochroman-2-carboxylic acid is obtained, resolution is performed. While classical chemical resolution using chiral amines like (+)-dehydroabietylamine has been reported, more recent and efficient methods employ enzymatic resolution. epo.orgrsc.org

A notable enzymatic process uses two specific esterases, EstS and EstR, for the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate. This method can produce (S)-6-fluorochroman-2-carboxylic acid with a high enantiomeric excess. rsc.org

The following table summarizes a typical synthetic sequence where the racemic acid is a key intermediate.

StepReactant(s)Reagent(s) / ConditionsProductYieldReference
16-Fluorochromone-2-carboxylic acidH₂, Pd/C, Acetic Acid, 75-80°C(RS)-6-Fluorochroman-2-carboxylic acid90% chemicalbook.com
2(RS)-Methyl 6-fluorochroman-2-carboxylateEsterase EstS, Aqueous-toluene biphasic system(S)-6-Fluorochroman-2-carboxylic acid93.5% (total mole yield for both enantiomers over 10 batches) rsc.org

Once the optically pure (S)-acid is obtained, it is converted into other key intermediates. For instance, it can be reduced to the corresponding alcohol, (S)-(6-fluorochroman-2-yl)methanol, or converted to the aldehyde, (S)-6-fluoro-3,4-dihydro-2H-benzopyran-2-carboxaldehyde. google.com These intermediates are then used to build the complex structure of Nebivolol. epo.orggoogle.com

Enabling Chirality in Pharmaceutical Precursors

The introduction of chirality is a critical step in the synthesis of many pharmaceuticals. This compound is a prime example of a chiral building block that enables the synthesis of enantiomerically pure pharmaceutical precursors. researchgate.netrsc.org Its most significant role is in providing the necessary stereochemistry for the synthesis of Nebivolol precursors. epo.org

The synthesis of Nebivolol requires the coupling of two different chiral chromane fragments. The (S)-acid is the starting point for one of these fragments, specifically (+)-[S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran. epo.org This epoxide is a crucial precursor that contains the required stereochemistry at two of the four chiral centers in the final drug molecule.

The transformation from the (S)-acid to the chiral epoxide precursor highlights its role in embedding chirality. The process generally involves the following transformations:

Resolution : Isolating the pure (S)-acid from the racemic mixture. rsc.org

Functional Group Manipulation : Converting the carboxylic acid to an aldehyde or another suitable functional group. google.comgoogle.com

Epoxidation : Creating the chiral epoxide ring, which preserves the stereochemistry from the starting acid. google.com

The table below outlines the progression from the racemic acid to key chiral precursors for Nebivolol.

Starting MaterialKey TransformationProduct (Chiral Precursor)RoleReference(s)
(RS)-6-Fluorochroman-2-carboxylic acidResolution with (+)-dehydroabietylamine(+)-(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acidSource of (S)-chirality epo.org
(S)-6-Fluorochroman-2-carboxylic acidMulti-step conversion including reduction and epoxidation(+)-[S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyranKey intermediate for (SRRR)-Nebivolol epo.org
(S)-6-Fluorochroman-2-carboxylic acidReduction(S)-(6-fluorochroman-2-yl)methanolAlcohol precursor google.com
(S)-6-Fluorochroman-2-carboxylic acidConversion to amide followed by reduction(S)-6-fluoro-3,4-dihydro-2H-benzopyran-2-carboxaldehydeAldehyde precursor google.com

This controlled introduction of a specific stereoisomer is fundamental to producing the final drug with the correct pharmacological profile.

Contribution to Diversity-Oriented Synthesis of Chemical Libraries

Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.ukmdpi.com The goal is to explore a wide range of chemical space by varying not just the appendages on a molecule but also its core scaffold. cam.ac.uk

Chiral building blocks with rigid structures are excellent starting points for DOS. While this compound possesses desirable characteristics for a DOS scaffold—such as a defined three-dimensional structure, a fluorine atom for modulating properties, and a carboxylic acid handle for derivatization—its application in this specific area is not extensively documented in publicly available literature.

In principle, the chromane scaffold could be used in a DOS campaign. The carboxylic acid group serves as a convenient anchor point for "couple" phase reactions, where different building blocks could be attached. Subsequent intramolecular reactions (the "pair" phase) could then generate a variety of new, more complex scaffolds. However, specific examples or libraries built from (S)-6-fluorochroman-2-carboxylic acid are not prominently reported in major studies on diversity-oriented synthesis. The primary focus of research and application for this compound has remained in the targeted synthesis of specific pharmaceutical agents like Nebivolol. epo.orgmdpi.com

Structure Activity Relationship Sar Studies of S 6 Fluorochromane 2 Carboxylic Acid Derivatives

Exploration of Pharmacophoric Elements Derived from the (S)-6-Fluorochromane-2-carboxylic Acid Scaffold

The this compound scaffold presents several key pharmacophoric features that are crucial for its molecular recognition and biological activity. These elements include a hydrogen bond donor/acceptor, an aromatic ring, and a chiral center, which can be strategically modified to modulate interactions with biological targets.

The primary pharmacophoric elements of the this compound scaffold are:

Carboxylic Acid Moiety: The carboxylic acid group at the C2 position is a critical pharmacophoric element. It can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the binding sites of enzymes and receptors. Furthermore, its acidic nature allows for the formation of salt bridges with basic residues, anchoring the ligand within the binding pocket.

Aromatic Ring: The fluorinated benzene (B151609) ring of the chromane (B1220400) scaffold provides a large, hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein.

Chiral Center at C2: The stereochemistry at the C2 position is a crucial determinant of biological recognition. The (S)-configuration dictates a specific three-dimensional arrangement of the substituents, which must be complementary to the topology of the biological target's binding site.

Derivatization of the carboxylic acid to form amides introduces new points of interaction and modifies the electronic and steric properties of the molecule. For instance, the synthesis of 6-fluoro-chroman-2-carboxamides by reacting the corresponding acid chloride with various amines leads to a new set of derivatives with altered biological profiles. nih.gov

Table 1: Key Pharmacophoric Elements of the this compound Scaffold

Pharmacophoric FeaturePotential InteractionsSignificance in Drug Design
Carboxylic Acid at C2Hydrogen bonding (donor/acceptor), Ionic interactionsAnchoring the molecule in the binding site, crucial for affinity.
Fluorinated Benzene Ringπ-π stacking, Hydrophobic interactionsEnhances binding to hydrophobic pockets and can influence metabolic stability.
Dihydropyran OxygenHydrogen bond acceptorContributes to binding affinity and specificity.
C2 StereocenterStereospecific interactionsDictates the precise 3D orientation for optimal target engagement.

Impact of Fluorine Substitution on Molecular Interactions

The substitution of a hydrogen atom with fluorine at the C6 position of the chromane ring has a profound impact on the molecule's physicochemical properties and its interactions with biological targets. Fluorine is a small, highly electronegative atom that can significantly alter the electronic distribution, lipophilicity, and metabolic stability of a molecule without causing a large steric perturbation.

The key effects of the C6-fluoro substituent include:

Modulation of Acidity: The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid group. This can enhance the strength of ionic interactions and hydrogen bonds with the target protein.

Enhanced Binding Affinity: The fluorine atom can participate in favorable electrostatic and polar interactions with the protein backbone or side chains. It can also form non-canonical hydrogen bonds (C-F···H-N or C-F···H-O).

Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.

Alteration of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and access its target.

In a study on the synthesis of 6-fluoro-chroman-2-carboxamides, the presence of the fluorine atom was integral to the design of these novel antimicrobial agents. nih.gov The enhanced biological activity of these compounds can be partly attributed to the favorable properties conferred by the fluorine substituent.

Influence of Stereochemistry at C2 on Biological Recognition

Biological systems are inherently chiral, and as such, the stereochemistry of a drug molecule is often a critical factor in its interaction with its target. The (S)-configuration at the C2 position of 6-fluorochromane-2-carboxylic acid dictates a specific spatial arrangement of the carboxylic acid group relative to the chromane ring system.

The importance of the C2 stereocenter is evident in the enzymatic resolution of racemic 6-fluoro-chroman-2-carboxylic acid. Studies have shown that specific enzymes can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer over the other. For example, two esterases, EstS and EstR, from Geobacillus thermocatenulatus were used for the kinetic resolution of methyl 6-fluoro-chroman-2-carboxylate, yielding both the (S) and (R)-enantiomers with high enantiomeric excess. rsc.org This demonstrates that the enzymes' active sites can distinguish between the two enantiomers, highlighting the importance of the C2 stereochemistry for biological recognition.

While specific efficacy data is outside the scope of this article, it is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Therefore, the stereoselective synthesis or resolution of the (S)-enantiomer is a crucial step in the development of drugs based on the 6-fluorochromane-2-carboxylic acid scaffold.

Ligand Design Principles Based on this compound Derivatives

The this compound scaffold serves as a valuable starting point for the design of novel ligands. Structure-activity relationship studies on derivatives of this compound provide key insights for rational drug design.

Key principles for ligand design based on this scaffold include:

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to various amides, esters, or other bioisosteres can be used to fine-tune the molecule's properties. For example, the synthesis of 6-fluoro-chroman-2-carboxamides with different amine substituents led to compounds with potent antimicrobial activity. nih.gov The nature of the substituent on the amide nitrogen can be varied to explore different interaction spaces within the target's binding site.

Exploration of Substituents on the Aromatic Ring: While this article focuses on the 6-fluoro derivative, further substitution on the aromatic ring can be explored to optimize interactions. The introduction of other small, electron-withdrawing or -donating groups can modulate the electronic properties and provide additional points of interaction.

Scaffold Hopping and Bioisosteric Replacement: The chromane scaffold itself can be modified or replaced with other heterocyclic systems to explore new chemical space while retaining the key pharmacophoric elements.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to design novel derivatives of this compound with improved binding affinity and selectivity.

A study on the synthesis and antimicrobial evaluation of 6-fluoro-chroman-2-carboxamides provides a practical example of these design principles. nih.gov In this research, various amines were coupled to the 6-fluorochroman-2-carboxylic acid backbone, leading to a series of novel compounds. The evaluation of their antimicrobial activity against different bacterial and fungal strains revealed that certain substitutions led to potent and broad-spectrum activity.

Table 2: Antimicrobial Activity of Selected 6-Fluoro-chroman-2-carboxamide Derivatives nih.gov

CompoundSubstituent on AmideAntibacterial ActivityAntifungal Activity
6I Substituted Phenyl++++
6II Substituted Heterocycle++++++
6III Different Substituted Heterocycle++++++++
Activity is qualitatively represented as: + (low) to ++++ (potent). This table is a simplified representation based on the findings in the source.

These findings underscore the potential of the this compound scaffold as a template for the development of new therapeutic agents. By systematically exploring the structure-activity relationships of its derivatives, medicinal chemists can design novel molecules with optimized properties for specific biological targets.

Mechanistic Insights and Computational Studies on S 6 Fluorochromane 2 Carboxylic Acid and Its Derivatives

Reaction Mechanism Elucidation in Stereoselective Syntheses

The synthesis of enantiomerically pure (S)-6-Fluorochromane-2-carboxylic acid is of significant interest. researchgate.net Computational studies are instrumental in understanding the mechanisms that govern the stereoselectivity of these synthetic routes.

A prominent example is the enzymatic kinetic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC). rsc.org This biotransformation utilizes esterases to selectively hydrolyze one enantiomer, leaving the other unchanged. Research has identified two esterases, EstS and EstR, from Geobacillus thermocatenulatus that exhibit high selectivity for the (S) and (R) enantiomers, respectively. rsc.org

The mechanism for the high enantioselectivity was revealed through molecular simulations. rsc.org These computational models demonstrated that the (S)-enantiomer of the substrate fits preferentially into the active site of the EstS enzyme. This optimal fit correctly orients the ester group relative to the enzyme's catalytic triad (B1167595) (serine, histidine, and aspartate residues), facilitating efficient hydrolysis to yield this compound with an enantiomeric excess (ee) value greater than 99%. rsc.org Conversely, the (R)-enantiomer binds in a non-productive orientation, hindering its hydrolysis. This detailed mechanistic understanding, derived from computational analysis, is crucial for optimizing the biocatalytic process. rsc.org

Alternative, non-enzymatic methods for stereoselective synthesis include chemical resolution. This can be achieved by forming diastereomeric salts using a chiral resolving agent, such as (R)-(+)- or (S)-(-)-α-methylbenzylamine, which allows for the separation of the (S) and (R) enantiomers of 6-fluorochroman-2-carboxylic acid. researchgate.net

Molecular Docking and Dynamics Simulations (e.g., enzyme-substrate interactions in biocatalysis)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand) and a protein (receptor) at an atomic level. lew.roresearchgate.net These methods have been pivotal in explaining the enantioselectivity observed in the biocatalytic resolution of this compound. rsc.org

In the case of the enzymatic resolution by the esterase EstS, molecular docking was used to place the (S)- and (R)-enantiomers of the methyl 6-fluoro-chroman-2-carboxylate substrate into the enzyme's active site. rsc.org The docking results revealed the molecular basis for the enzyme's preference.

Key findings from these simulations include:

Binding Pose: The (S)-enantiomer adopts a conformation that places its ester carbonyl group in close proximity to the catalytic serine residue, forming a stable near-attack conformation essential for hydrolysis.

Key Interactions: The model identifies specific amino acid residues within the binding pocket that form crucial hydrogen bonds and hydrophobic interactions, stabilizing the (S)-enantiomer in its active pose while destabilizing the (R)-enantiomer.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time. lew.ro MD simulations monitor the movements and conformational changes of the system, providing insights into the dynamic nature of the interaction. lew.ro For the enzyme-substrate complex, an MD simulation would confirm whether the docked pose is stable and maintained long enough for the catalytic reaction to occur. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the stability of the protein and the ligand's binding mode. lew.ro

Table 1: Conceptual Application of Molecular Docking in Biocatalysis This table illustrates the typical outputs from a molecular docking study aimed at understanding enzyme selectivity.

Parameter (S)-enantiomer in EstS Active Site (R)-enantiomer in EstS Active Site Mechanistic Implication
Docking Score (kcal/mol) More Favorable (Lower Energy) Less Favorable (Higher Energy) Higher affinity of the (S)-enantiomer for the enzyme.
Distance to Catalytic Serine Optimal for nucleophilic attack Sub-optimal; too distant or poorly angled Efficient hydrolysis of the (S)-enantiomer is possible.
Key Hydrogen Bonds Forms stable H-bonds with key residues Forms fewer or less stable H-bonds The (S)-enantiomer is locked in a productive pose.
Hydrophobic Interactions Fits snugly in the hydrophobic pocket Steric clashes or poor contacts Favorable van der Waals forces stabilize the (S)-enantiomer.

Quantum Chemical Calculations for Conformational Preferences and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule like this compound. researchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties from first principles, without the need for empirical data.

Conformational Preferences: A molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. DFT calculations can determine the potential energy surface of the molecule, identifying the lowest-energy (most stable) conformations. For this compound, this would involve analyzing the puckering of the dihydropyran ring and the orientation of the carboxylic acid group to find the most probable three-dimensional structure.

Electronic Properties: DFT is also used to calculate key electronic properties that govern a molecule's reactivity and spectroscopic behavior. researchgate.netresearchgate.net These include:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies that the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions.

Table 2: Properties Derived from Quantum Chemical Calculations

Calculated Property Significance for this compound
Optimized Geometry Predicts the most stable 3D structure, including bond lengths and angles.
Relative Conformational Energies Determines the preferred spatial arrangement of the chromane (B1220400) ring and substituents.
HOMO/LUMO Energies Provides insight into the molecule's electron-donating and accepting capabilities.
HOMO-LUMO Energy Gap Indicates chemical reactivity and stability.
Molecular Electrostatic Potential Maps regions of positive and negative charge, predicting sites for non-covalent interactions.
Vibrational Frequencies Predicts the infrared (IR) spectrum, allowing for comparison with experimental data.

Prediction of Biological Target Interactions (in silico approaches)

When the biological target of a compound is unknown, various in silico (computational) approaches can be employed to predict potential protein interactions and guide further experimental investigation. nih.govnih.gov These "target fishing" methods are essential in the early stages of drug discovery.

Inverse Virtual Screening (IVS): This technique inverts the typical virtual screening process. Instead of screening a library of compounds against a single target, a single compound of interest, such as a derivative of this compound, is docked against a large database of 3D protein structures representing the known proteome or a specific family of targets (e.g., kinases, proteases). nih.govresearchgate.net The proteins to which the molecule binds with the highest predicted affinity (lowest docking score) are identified as potential biological targets, which can then be prioritized for experimental validation. researchgate.net

Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. researchgate.net These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative charges. nih.gov

Ligand-Based Modeling: If a set of molecules with known activity against a target exists, a pharmacophore model can be generated based on their common structural features.

Structure-Based Modeling: A pharmacophore can be derived directly from the binding site of a protein-ligand crystal structure, defining the key interaction points. researchgate.net

Once a pharmacophore model is built, it can be used as a 3D query to rapidly screen large databases of compounds to find other structurally diverse molecules that fit the model and are therefore likely to be active against the same target. nih.gov

Table 3: Overview of In Silico Target Prediction Methods

Method Description Application for Chromane Derivatives
Inverse Virtual Screening (IVS) Docking one ligand against a library of many protein structures. nih.gov To generate a ranked list of potential protein targets based on predicted binding affinity.
Pharmacophore Modeling Creating a 3D model of essential features for biological activity. researchgate.netnih.gov To identify the key interaction features of the chromane scaffold and use them to find proteins with complementary binding sites.
Ligand-Based Similarity Search Searching for known drugs or compounds with similar structures or properties. To hypothesize that a chromane derivative may have a similar target to a structurally related known active molecule.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The production of enantiomerically pure compounds like (S)-6-fluorochromane-2-carboxylic acid has traditionally relied on chemical resolution methods, which can be inefficient, produce significant waste, and have a high environmental impact. rsc.org The future of its synthesis lies in the adoption of greener and more sustainable methodologies, such as enzymatic catalysis and organocatalysis.

Enzymatic Resolution: A significant advancement is the use of enzymes for the kinetic resolution of racemic mixtures. For instance, a practical enzymatic resolution of 6-fluoro-chroman-2-carboxylic acids (FCCAs) has been developed using two distinct esterases, EstS and EstR, from Geobacillus thermocatenulatus. rsc.org This method allows for the sequential production of both (S)- and (R)-enantiomers with high enantiomeric excess (>99% and 95-96% respectively). rsc.org The process, conducted in an aqueous-toluene biphasic system, offers a more environmentally friendly alternative to traditional chemical methods. rsc.org A "sequential biphasic batch resolution" using immobilized cells has been designed to simplify the process and improve productivity, achieving a high total mole yield. rsc.org The inherent stereoselectivity of enzymes provides a powerful tool for producing optically pure compounds. nih.gov

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering a metal-free and environmentally benign alternative to traditional catalysts. oaepublish.com Organocatalytic cascade reactions can be employed to construct complex chiral chromane-containing polyheterocyclic compounds from simple starting materials in a highly controlled manner. nih.govacs.org These reactions can create multiple stereocenters with high precision. nih.gov The use of small organic molecules as catalysts, such as those derived from natural amino acids, aligns with the principles of green chemistry. oaepublish.com

Table 1: Comparison of Synthetic Strategies for Chiral Chromanes

Feature Traditional Chemical Resolution Enzymatic Resolution Organocatalytic Synthesis
Selectivity Often requires multiple steps and chiral resolving agents. High enantioselectivity, often exceeding 99% e.e. rsc.org High diastereo- and enantioselectivity can be achieved. nih.govacs.org
Sustainability Can generate significant chemical waste and use harsh reagents. rsc.org Uses biodegradable catalysts (enzymes) under mild conditions. rsc.orgnih.gov Metal-free, reducing toxic waste and environmental impact. oaepublish.com
Efficiency Can be a low-yield and complex process. rsc.org High yields and simplified processes, especially with immobilized enzymes. rsc.org Can construct complex molecules in a few steps (cascade reactions). nih.govacs.org
Catalyst Stoichiometric amounts of resolving agents often needed. Catalytic amounts of enzymes, which can be recycled. rsc.org Catalytic amounts of small organic molecules. oaepublish.com

Expanding the Scope of Derivatization for Novel Chemical Space Exploration

The this compound scaffold is a versatile starting point for generating diverse libraries of novel compounds. The carboxylic acid functional group and the chromane (B1220400) ring system offer multiple points for modification, enabling the exploration of new chemical space for drug discovery.

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acyl hydrazides. These derivatizations can significantly alter the compound's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for biological activity and pharmacokinetic profiles. acs.org

Furthermore, the chromane ring itself can be functionalized. Research has shown that the chromane core can be incorporated into more complex polyheterocyclic systems through cascade reactions. nih.govacs.org This allows for the creation of molecules with significant structural and stereogenic complexity, potentially leading to the discovery of compounds with novel biological activities. acs.org The introduction of different substituents on the aromatic part of the chromane ring or at other positions can also be explored to fine-tune the biological activity.

The goal of such derivatization is to perform structure-activity relationship (SAR) studies, which help in understanding how different parts of the molecule contribute to its biological effect. acs.org By systematically modifying the structure, researchers can optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.

Advanced Applications in Targeted Probe Development

Derivatives of this compound have the potential to be developed into targeted molecular probes for biological research and diagnostics. A targeted probe is a molecule designed to bind to a specific biological target, such as a receptor or an enzyme, and carry a reporter group, like a fluorophore, for detection. nih.gov

The development of such probes would involve conjugating a reporter molecule to the this compound scaffold. The carboxylic acid group is an ideal handle for attaching such reporters. The resulting probe could then be used to visualize the location and dynamics of its biological target within cells or tissues, providing valuable insights into disease mechanisms and drug action. nih.gov The use of functional group probes is a key strategy in screening for enzymatic activity in protein engineering. researchgate.net

The design of these probes requires a deep understanding of the structure-activity relationship of the parent compound to ensure that the addition of the reporter group does not significantly impair its binding affinity and selectivity for the target. The chromane scaffold is found in many bioactive compounds, suggesting its potential for developing selective ligands for various biological targets. google.com

Integration with High-Throughput Screening and Computational Design in Early-Stage Research

Modern drug discovery relies heavily on the integration of high-throughput screening (HTS) and computational methods to accelerate the identification and optimization of lead compounds. mdpi.comyoutube.com These technologies are highly applicable to the future development of drugs based on the this compound scaffold.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for their biological activity against a specific target. nih.govyoutube.com By creating a diverse library of derivatives of this compound, HTS can be used to quickly identify promising candidates for further development. youtube.com This automated process significantly reduces the time and cost associated with early-stage drug discovery. youtube.com

Computational Design and Structure-Activity Relationship (SAR): Computational tools play a crucial role in modern drug design. uni-bonn.demdpi.com Molecular modeling and docking studies can be used to predict how derivatives of this compound will interact with their biological targets. mdpi.comnih.gov This allows for the rational design of new compounds with improved properties. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the compounds with their biological activities, providing valuable guidance for optimization. mdpi.com These computational approaches, combined with experimental data, create a powerful feedback loop for efficient lead optimization. nih.gov The use of computational analysis can help to understand structure-activity evaluations and identify potent new analogs. nih.gov

Table 2: Technologies for Accelerating Research on this compound Derivatives

Technology Application in Drug Discovery Potential Impact
High-Throughput Screening (HTS) Rapidly screen large libraries of derivatives against biological targets. nih.govyoutube.com Accelerates the identification of hit and lead compounds. youtube.com
Computational Docking Predict the binding mode and affinity of derivatives to their target protein. mdpi.comnih.gov Guides the rational design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Develop mathematical models to correlate chemical structure with biological activity. mdpi.com Enables the prediction of activity for new, unsynthesized derivatives.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand-protein complex over time. mdpi.com Provides insights into the stability of binding and the mechanism of action.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (S)-6-Fluorochromane-2-carboxylic acid, and how do they impact yield and enantiomeric purity?

  • Answer : Two main approaches are employed:

  • Chemical Resolution : Racemic mixtures are resolved using chiral auxiliaries or selective crystallization. For example, starting from 6-fluorochroman-2-carboxylic acid derivatives, resolution via diastereomeric salt formation achieves enantiomeric enrichment .
  • Enzymatic Methods : Lipases or esterases catalyze enantioselective hydrolysis of esters, yielding the (S)-enantiomer with >90% enantiomeric excess (e.g., using immobilized enzymes in non-polar solvents) .
  • Direct Synthesis : A reported route involves reducing 6-fluorochromone-2-carboxylic acid (CAS 99199-59-4) with sodium borohydride, achieving 86% yield .
    • Key Considerations : Enzymatic methods offer higher stereocontrol but require optimization of solvent systems and temperature to prevent denaturation.

Q. How does the fluorine atom at position 6 influence the compound’s physicochemical and biological properties?

  • Answer :

  • Electronic Effects : The fluorine atom’s electronegativity enhances the electron-withdrawing nature of the chroman backbone, stabilizing the carboxylic acid group and improving metabolic resistance .
  • Solubility : Fluorination increases polarity, enhancing aqueous solubility (critical for bioavailability in drug candidates) .
  • Bioactivity : Fluorine’s van der Waals radius facilitates interactions with hydrophobic enzyme pockets, as seen in its role as a key intermediate in Fidarestat (an aldose reductase inhibitor) .

Q. What analytical techniques are used to confirm stereochemical purity and molecular configuration?

  • Answer :

  • Optical Rotatory Dispersion (ORD) : Measures specific optical rotation ([α]D²⁷ = +15.2 in DMF for the S-enantiomer) to distinguish enantiomers .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in single-crystal studies (R-factor = 0.027) .
  • Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol mobile phases to quantify enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve enantiomeric mixtures of this compound during synthesis?

  • Answer :

  • Enzymatic Kinetic Resolution : Employ esterase from Pseudomonas fluorescens to selectively hydrolyze the (R)-ester, leaving the (S)-enantiomer intact. Reaction conditions (pH 7.5, 30°C) and solvent (tert-butyl methyl ether) are critical for efficiency .
  • Chiral Chromatography : Use simulated moving bed (SMB) chromatography with cellulose-based chiral stationary phases for large-scale separation .
    • Challenges : Scalability of enzymatic methods requires immobilized enzymes to reduce costs, while SMB demands precise solvent gradients to maintain resolution.

Q. How should researchers interpret optical rotatory dispersion (ORD) data to assign absolute configuration?

  • Answer :

  • Experimental Protocol : Dissolve the compound in DMF (1.0 g/100 mL) and measure [α]D at 589 nm. The (S)-enantiomer exhibits a positive rotation ([α]D²⁷ = +15.2), consistent with literature .
  • Computational Validation : Compare experimental ORD with density functional theory (DFT)-simulated spectra using hybrid functionals (e.g., B3LYP) and solvation models (e.g., PCM for DMF) .
    • Pitfalls : Solvent polarity and temperature significantly affect rotation values; ensure measurements align with reported conditions.

Q. What experimental strategies mitigate solubility challenges in biological assays?

  • Answer :

  • Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin complexes to enhance solubility without denaturing proteins .
  • pH Adjustment : Ionize the carboxylic acid group (pKa ~3.05) by buffering solutions to pH >5, improving aqueous dispersibility .
    • Validation : Monitor compound stability via LC-MS to ensure no degradation occurs in buffered systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.